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An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitro-1H-
pyrrole-2-carboxylic acid

Executive Summary
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative of significant

interest to medicinal chemists and drug development professionals. The pyrrole scaffold is a

core component of numerous biologically active compounds, and understanding the

physicochemical properties of its derivatives is paramount for the rational design of new

therapeutic agents.[1] The strategic placement of a methyl group at the N-1 position, a strongly

electron-withdrawing nitro group at C-5, and a carboxylic acid at C-2 creates a molecule with

distinct electronic and steric features. These features directly govern its acidity, lipophilicity,

solubility, and reactivity—parameters that are critical determinants of a compound's

pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview

of the key physicochemical properties of this compound, outlines detailed experimental

protocols for their determination, and discusses the implications of these properties in a

research and development context.

Molecular Identity and Structural Framework
A precise understanding of the molecular structure is the foundation upon which all

physicochemical characterization is built. The interplay between the aromatic pyrrole ring and

its functional groups dictates the molecule's behavior.
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Chemical Structure and Nomenclature
The systematic IUPAC name for the compound is 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic
acid. It is registered under CAS Number 1873-12-7.[2][3] The structure features a five-

membered aromatic pyrrole ring. The nitrogen atom is methylated, the C-2 position bears a

carboxylic acid group, and the C-5 position is substituted with a nitro group. The electron-

donating nature of the N-methyl group contrasts with the potent electron-withdrawing effects of

both the nitro and carboxylic acid groups, leading to a complex electronic distribution within the

aromatic system that heavily influences its reactivity and properties.

Core Molecular Descriptors
A summary of the fundamental molecular descriptors for 1-Methyl-5-nitro-1H-pyrrole-2-
carboxylic acid is provided below. These values are essential for stoichiometric calculations,

analytical characterization, and computational modeling.

Descriptor Value Source(s)

Molecular Formula C₆H₆N₂O₄ [2]

Molecular Weight 170.12 g/mol [2][4]

CAS Number 1873-12-7 [2][3]

Canonical SMILES
CN1C(=CC=C1--INVALID-

LINK--[O-])C(=O)O

InChI Key
GEGNYFQOFWUIFG-

UHFFFAOYSA-N (Isomer)
[4]

Note: The InChIKey corresponds to the isomeric structure 1-methyl-4-nitropyrrole-2-carboxylic

acid, as a specific key for the 5-nitro isomer is not readily available in the provided search

results. However, it serves as a close structural reference.

Physicochemical Properties and Experimental
Determination
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The therapeutic potential of any compound is inextricably linked to its physicochemical

properties. These parameters govern absorption, distribution, metabolism, and excretion

(ADME). Below, we discuss the key properties and provide robust, self-validating protocols for

their experimental determination.

Acidity (pKa)
Theoretical Insight: The pKa is a measure of the acidity of the carboxylic acid proton. For the

parent compound, pyrrole-2-carboxylic acid, the pKa is approximately 4.45.[5] The introduction

of a strong electron-withdrawing nitro group at the C-5 position is expected to significantly

stabilize the conjugate base (carboxylate) through resonance and inductive effects, thereby

lowering the pKa and increasing the acidity relative to the parent compound. The N-methyl

group has a comparatively minor electronic effect. An accurate pKa value is critical for

predicting the ionization state of the molecule at physiological pH, which in turn affects its

solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocol: Potentiometric Titration

This method provides a precise determination of the pKa by monitoring pH changes during

titration with a standardized base.

Preparation: Accurately weigh ~5-10 mg of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20%

methanol in water) to ensure complete dissolution.

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions

(e.g., pH 4.0 and 7.0) at a constant temperature (25 °C).

Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample

solution. Titrate the solution with a standardized, carbonate-free solution of 0.01 M NaOH,

adding small, precise aliquots (e.g., 0.02 mL).

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize. Continue the titration well past the equivalence point.

Analysis: Plot the first derivative (ΔpH/ΔV) against the titrant volume (V) to accurately

determine the equivalence point. The pKa is the pH value at which half of the volume of the
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equivalence point has been added.

Preparation & Setup

Titration Data AnalysisAccurately weigh sample Dissolve in co-solvent

Titrate with 0.01 M NaOH

Calibrate pH meter at 25°C

Record pH after each aliquot Plot ΔpH/ΔV vs. Volume Determine Equivalence Point Calculate pKa at V(eq)/2

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)
Theoretical Insight: The octanol-water partition coefficient (LogP) is a critical measure of a

molecule's lipophilicity. It heavily influences membrane permeability and is a key parameter in

drug design frameworks like Lipinski's Rule of Five. While a calculated LogP for the parent

pyrrole-2-carboxylic acid is 0.231, the addition of the nitro group will increase lipophilicity,

whereas the carboxylic acid contributes to hydrophilicity.[6] The LogP value is therefore a

sensitive balance of these opposing functionalities.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound between octanol and

water.

Preparation: Prepare a stock solution of the compound in the phase in which it is more

soluble (likely 1-octanol). The concentration should be chosen to be within the linear range of

the analytical method (e.g., HPLC-UV).

Pre-saturation: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them

together for 24 hours and allowing the phases to separate.
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Partitioning: In a glass vial, combine a known volume of the pre-saturated 1-octanol

containing the compound with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

Equilibration: Shake the vial at a constant temperature (25 °C) for a sufficient time to reach

equilibrium (e.g., 24 hours).

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

Quantification: Carefully withdraw an aliquot from both the octanol and aqueous phases.

Determine the concentration of the compound in each phase using a validated HPLC-UV

method.

Calculation: Calculate LogP as: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

Aqueous Solubility
Theoretical Insight: Solubility is a prerequisite for absorption. The presence of the polar

carboxylic acid group suggests some degree of aqueous solubility, which will be highly pH-

dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form.

At pH values above its pKa, it will exist as the more soluble carboxylate salt.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound.

Sample Preparation: Add an excess amount of the solid compound to vials containing buffers

at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48

hours to ensure equilibrium is reached between the solid and dissolved states.

Separation: Filter the resulting suspensions through a low-binding 0.45 µm filter (e.g., PVDF)

to remove undissolved solid.

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration

of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard

curve.
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Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical identity and structure of the

synthesized or procured compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the two aromatic protons on the pyrrole ring, a singlet for the N-methyl protons, and a broad

singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be

influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to

the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the

carbonyl group (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group

(N-O) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

UV-Vis Spectroscopy: The conjugated system of the nitro-pyrrole ring constitutes a

chromophore that is expected to absorb UV radiation. The position of the maximum

absorbance (λ_max) provides information about the electronic structure.

Synthesis and Chemical Stability
The accessibility and stability of a compound are practical considerations for its use in

research.

Proposed Synthetic Strategy
A plausible synthetic route can be devised from commercially available pyrrole-2-carboxylic

acid esters. The general strategy involves N-methylation, followed by regioselective nitration,

and concluding with ester hydrolysis.
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Methyl Pyrrole-2-carboxylate

1. N-Methylation
(e.g., MeI, NaH)

Methyl 1-Methyl-1H-
pyrrole-2-carboxylate

2. Nitration
(e.g., HNO₃/Ac₂O)

Methyl 1-Methyl-5-nitro-1H-
pyrrole-2-carboxylate

3. Hydrolysis
(e.g., LiOH, H₂O/THF)

1-Methyl-5-nitro-1H-
pyrrole-2-carboxylic acid

Click to download full resolution via product page

Caption: Proposed synthetic pathway for the target compound.

Expert Rationale: This sequence is logical because direct nitration of pyrrole-2-carboxylic acid

can be complicated. Protecting the carboxylic acid as an ester and performing N-methylation

first directs the subsequent electrophilic nitration. The C-5 position is electronically activated for
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electrophilic substitution in N-substituted pyrroles.[7] Final hydrolysis is a standard deprotection

step.

Chemical Stability
pH Stability: The compound is expected to be stable across a range of pH values, though the

ester precursor could be susceptible to hydrolysis under strongly acidic or basic conditions.

Light Sensitivity: Nitroaromatic compounds can be sensitive to light and may degrade over

time. It is advisable to store the compound in amber vials and protect it from direct light.

Reactivity: The carboxylic acid moiety can be readily converted to esters or amides, making

it a versatile handle for further chemical modification. The nitro group can be reduced to an

amine, providing another point for diversification, which is a common strategy in medicinal

chemistry to explore the structure-activity relationship (SAR).

Conclusion and Outlook for Drug Discovery
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid embodies a structural motif with significant

potential for drug discovery. Its physicochemical properties, dictated by the unique arrangement

of its functional groups, are fundamental to its behavior in biological systems. A thorough

characterization of its pKa, LogP, and solubility, as outlined in this guide, provides the essential

data needed for computational modeling, formulation development, and the interpretation of

biological screening results. The synthetic accessibility and potential for chemical modification

further establish this compound as a valuable building block for creating novel chemical entities

targeting a range of diseases, from bacterial infections to cancer.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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